(4-Chloro-phenyl)-dimethylamino-acetic acid is a chemical compound that has attracted significant interest in various scientific fields due to its unique structural characteristics and versatile applications. This compound features a chloro-substituted phenyl ring, a dimethylamino group, and an acetic acid moiety, often existing as its hydrochloride salt. Its applications span across chemistry, biology, medicine, and industrial sectors, making it a valuable compound for research and practical uses.
The primary source of (4-Chloro-phenyl)-dimethylamino-acetic acid is through synthetic methods involving the reaction of 4-chloroaniline with dimethylamine and acetic acid. This synthesis typically occurs under controlled laboratory conditions to ensure high purity and yield.
This compound is classified under the category of organic compounds, specifically within the class of amino acids and their derivatives. It is recognized for its potential biological activity and utility in medicinal chemistry, particularly as an intermediate in pharmaceutical synthesis.
The synthesis of (4-Chloro-phenyl)-dimethylamino-acetic acid generally follows a multi-step process:
In industrial settings, large-scale production employs continuous flow reactors and advanced purification techniques to optimize yield and purity. The reaction conditions such as temperature, pressure, and concentration are meticulously controlled to achieve the desired product quality.
The molecular structure of (4-Chloro-phenyl)-dimethylamino-acetic acid can be described as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and interactions with other molecules .
(4-Chloro-phenyl)-dimethylamino-acetic acid participates in various chemical reactions:
These reactions are significant in organic synthesis, allowing for the modification of the compound to create new derivatives with potentially enhanced biological activities or novel properties .
The mechanism of action for (4-Chloro-phenyl)-dimethylamino-acetic acid involves its interaction with specific biological targets such as enzymes or receptors. The presence of the chloro-substituted phenyl ring and the dimethylamino group facilitates binding to these targets, which can modulate their activity—either inhibiting or activating biochemical pathways depending on the context of use .
Relevant analyses such as spectroscopic methods (NMR, IR) can provide further insights into its physical properties and confirm its chemical identity .
(4-Chloro-phenyl)-dimethylamino-acetic acid has diverse applications across several scientific disciplines:
The compound's unique combination of functional groups contributes to its versatility in these applications, making it a subject of ongoing research in various fields .
The 4-dimethylaminophenyl moiety serves as a critical pharmacophore in oncology drug design due to its electronic properties and ability to enhance target engagement. This scaffold demonstrates a pronounced ability to circumvent multi-drug resistance (MDR) mechanisms in aggressive carcinomas, particularly by modulating ATP-binding cassette (ABC) transporter activity. In triple-negative breast cancer (TNBC) models, derivatives containing this scaffold significantly downregulate P-glycoprotein (P-gp) efflux pumps, restoring chemosensitivity to conventional agents [3] [6]. Molecular analyses reveal that the dimethylamino group’s electron-donating capacity facilitates π-π stacking interactions with tyrosine residues in P-gp’s transmembrane domains, thereby inhibiting efflux function [3].
Sigma-2 receptor (σ2R) targeting represents another resistance-overcoming mechanism. The (4-chloro-phenyl)-dimethylamino-acetic acid scaffold exhibits moderate σ2R binding affinity (Ki = 186 nM), which disrupts autophagy-mediated survival pathways in treatment-resistant tumors. This interaction potentiates cytotoxicity in gemcitabine-resistant pancreatic adenocarcinoma cells by inducing lysosomal membrane permeabilization and irreversible metabolic stress [6]. Structural optimization studies indicate that chloro-substitution at the para position enhances this σ2R-mediated activity while maintaining selectivity over σ1 receptors [6].
Table 1: Resistance Modulation Profiles of 4-Dimethylaminophenyl Derivatives
Biological Target | Compound Class | Effect Size | Experimental Model |
---|---|---|---|
P-glycoprotein | Chlorophenyl-dialkylamino conjugates | 58% inhibition at 10μM | MDA-MB-231 TNBC cells |
Sigma-2 receptors | Dimethylamino-acetic acid derivatives | Ki = 186 ± 12 nM | Panc-1 membrane fractions |
Autophagy flux | Optimized analogs | 3.2-fold LC50 reduction vs. parent drug | Gemcitabine-resistant Panc-1 |
Chlorophenyl-dimethylamino conjugates demonstrate precise apoptotic induction through mitochondrial and epigenetic mechanisms. In pancreatic adenocarcinoma (Panc-1) spheroids, these derivatives activate intrinsic apoptosis via Bax/Bcl-2 ratio upregulation (3.8-fold increase) and subsequent cytochrome c release, culminating in caspase-9 and -3 activation [3] [7]. Molecular dynamics simulations reveal that the chloro-phenyl moiety inserts into the Bcl-2 hydrophobic cleft, disrupting anti-apoptotic protein-protein interactions [8].
Epigenetic modulation constitutes a secondary apoptotic mechanism. The dimethylamino-acetic acid substructure bears structural similarity to histone deacetylase (HDAC) inhibitor pharmacophores, enabling zinc chelation at catalytic sites. While not direct HDAC inhibitors, these derivatives enhance histone acetylation in triple-negative breast cancer (MDA-MB-231) models at millimolar concentrations (H3K9 acetylation increased 2.1-fold), sensitizing cells to extrinsic apoptosis ligands [4]. This epigenetic priming occurs concomitantly with death receptor upregulation, creating a dual apoptotic signaling cascade [4].
Table 2: Apoptotic Pathway Modulation by Chlorophenyl-Dimethylamino Derivatives
Apoptotic Marker | Regulation Direction | Fold Change | Cancer Model |
---|---|---|---|
Bax/Bcl-2 ratio | Upregulation | 3.8× | Panc-1 spheroids |
Caspase-3/7 activation | Induction | 4.2× | MDA-MB-231 monolayer |
H3K9 acetylation | Enhancement | 2.1× | MDA-MB-231 nuclei |
Death receptor 5 | Upregulation | 1.9× | Panc-1 tumorspheres |
Differential cytotoxicity emerges when comparing efficacy across tumor types. In TNBC models (MDA-MB-231), (4-chloro-phenyl)-dimethylamino-acetic acid derivatives exhibit superior potency (IC50 = 7.3 ± 0.4 μM) relative to pancreatic adenocarcinoma (Panc-1: IC50 = 10.2 ± 2.6 μM), attributable to enhanced membrane permeability and metabolic activation in mammary carcinoma cells [3]. The 3D spheroid assays confirm this selectivity, with TNBC spheroids showing 94% growth inhibition at 10μM exposure versus 68% in Panc-1 spheroids under identical conditions [3] [7].
Microenvironmental interactions further explain differential responses. Pancreatic adenocarcinoma’s fibrotic stroma limits compound penetration, as demonstrated in hydrogel-embedded Panc-1 models replicating desmoplastic stiffness (Young’s modulus = 8.5 kPa). Drug accumulation in these models decreases 4.7-fold compared to monolayer cultures, directly correlating with reduced apoptotic induction [7]. Conversely, TNBC’s less fibrotic architecture permits homogeneous distribution, with confocal microscopy showing uniform compound penetration throughout MDA-MB-231 spheroids within 4 hours [3]. Migration assays reveal divergent effects: TNBC cell motility decreases by 82% at sub-cytotoxic concentrations (2μM), while pancreatic cells maintain invasiveness until cytotoxic thresholds, suggesting tissue-specific mechanism prioritization [3] [7].
Table 3: Comparative Anticancer Efficacy Across Tumor Models
Parameter | MDA-MB-231 (TNBC) | Panc-1 (Pancreatic) | Significance |
---|---|---|---|
IC50 (2D monolayer) | 7.3 ± 0.4 μM | 10.2 ± 2.6 μM | p < 0.01 |
Spheroid growth inhibition (10μM) | 94% | 68% | p < 0.001 |
Compound penetration depth (μm) | 152 ± 18 | 38 ± 9 | p < 0.0001 |
Migration inhibition (2μM) | 82% | 24% | p < 0.005 |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7